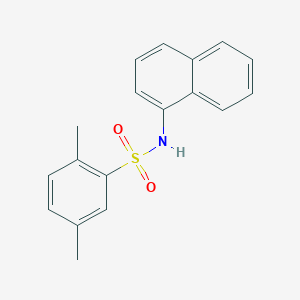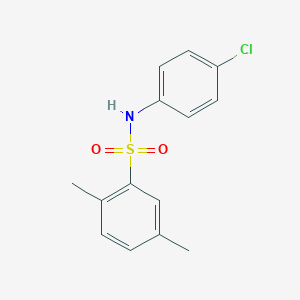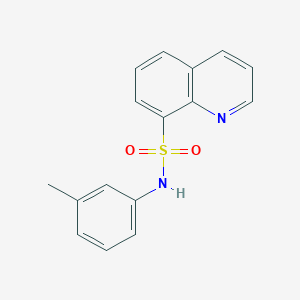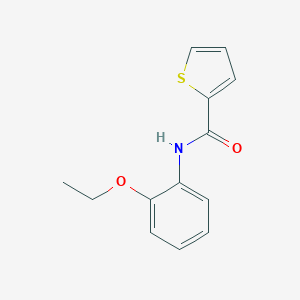
N-(2-ethoxyphenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)thiophene-2-carboxamide, also known as ETPCA, is a synthetic compound that belongs to the class of thiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. ETPCA has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various lab experiments.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)thiophene-2-carboxamide involves its binding to the GAT-1 transporter, which is located on the presynaptic membrane of GABAergic neurons. This binding leads to a decrease in the reuptake of GABA, resulting in an increase in extracellular levels of the neurotransmitter. This increase in GABA levels can lead to various physiological and behavioral effects, including sedation, anxiolysis, and anticonvulsant activity.
Biochemische Und Physiologische Effekte
N-(2-ethoxyphenyl)thiophene-2-carboxamide has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase extracellular levels of GABA, which can lead to sedation, anxiolysis, and anticonvulsant activity. Additionally, N-(2-ethoxyphenyl)thiophene-2-carboxamide has been shown to have analgesic properties and may have potential applications in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2-ethoxyphenyl)thiophene-2-carboxamide in lab experiments is its selectivity for the GAT-1 transporter. This selectivity allows for more precise manipulation of GABA levels and can lead to more accurate results. However, one of the limitations of using N-(2-ethoxyphenyl)thiophene-2-carboxamide is its relatively low potency compared to other GAT-1 inhibitors. This can make it difficult to achieve significant effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxyphenyl)thiophene-2-carboxamide. One potential area of research is the development of more potent and selective GAT-1 inhibitors based on the structure of N-(2-ethoxyphenyl)thiophene-2-carboxamide. Additionally, further research is needed to fully understand the physiological and behavioral effects of N-(2-ethoxyphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various neurological disorders. Finally, more research is needed to understand the long-term effects of N-(2-ethoxyphenyl)thiophene-2-carboxamide use and its potential for addiction and abuse.
Synthesemethoden
N-(2-ethoxyphenyl)thiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 2-bromoethanol with thiophene-2-carboxylic acid followed by the reaction of the resulting intermediate with 2-ethoxyaniline. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)thiophene-2-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a potent and selective inhibitor of the GABA transporter GAT-1, which is responsible for the reuptake of the neurotransmitter GABA. This inhibition leads to an increase in extracellular levels of GABA, which can have various physiological and behavioral effects.
Eigenschaften
CAS-Nummer |
5347-76-2 |
|---|---|
Produktname |
N-(2-ethoxyphenyl)thiophene-2-carboxamide |
Molekularformel |
C13H13NO2S |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-2-16-11-7-4-3-6-10(11)14-13(15)12-8-5-9-17-12/h3-9H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
ACSBZKRELYIECK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



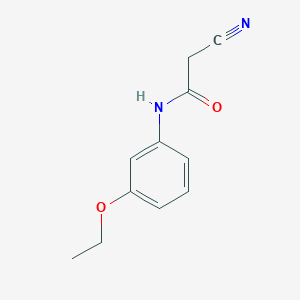




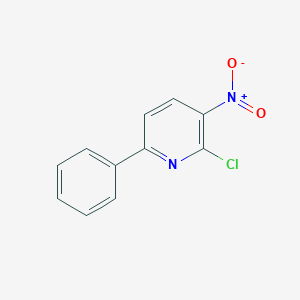

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)

